Etryptamine, also known as α-ethyltryptamine, is a compound belonging to the tryptamine family. It is classified as an entactogen and stimulant, primarily known for its psychoactive properties. The compound has garnered interest in both pharmacological research and recreational use due to its effects on serotonin and other neurotransmitter systems. Etryptamine was first synthesized in 1947 and has since been studied for its potential therapeutic applications, particularly as a monoamine oxidase inhibitor.
Etryptamine is derived from tryptamine, a naturally occurring compound found in various plants and animals. It is classified under the broader category of tryptamines, which are characterized by their indole structure. Etryptamine's IUPAC name is 3-(2-aminobutyl)indole, with a molecular formula of and a molar mass of approximately 188.27 g/mol .
Etryptamine can be synthesized through several methods, with one common route involving the alkylation of tryptamine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
The synthesis process can be broken down into the following steps:
Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and consistency, often employing continuous flow reactors.
Etryptamine features a complex molecular structure characterized by an indole ring system. The compound's structure can be represented as follows:
Etryptamine undergoes various chemical reactions that can be categorized as follows:
Etryptamine exerts its effects primarily through interactions with neurotransmitter systems:
Studies indicate that etryptamine has an effective concentration (EC50) for serotonin release at approximately 23.2 nM, demonstrating its potency as a serotonin releasing agent .
Etryptamine has several scientific applications:
Etryptamine (α-ethyltryptamine, αET) was first synthesized in 1947 as a synthetic precursor for β-carboline derivatives [1] [5]. By the late 1950s, Upjohn Pharmaceuticals investigated its monoamine oxidase inhibitor (MAOI) properties, leading to its development as the antidepressant Monase (acetate salt formulation) [1]. Marketed in 1961, Monase was prescribed at 15–75 mg/day for depression, acting as a "psychic energizer" [1] [5]. Clinical trials reported rapid mood elevation, but also identified rare agranulocytosis (acute white blood cell deficiency) in long-term users [1] [6]. This risk prompted Upjohn’s voluntary withdrawal of Monase in 1962—barely a year after launch [1] [5]. Despite its brief tenure, αET was among the earliest tryptamine-based antidepressants, preceding contemporary interest in psychedelic therapeutics [5].
Table 1: Key Milestones in Etryptamine’s Pharmaceutical Development
Year | Event | Details |
---|---|---|
1947 | Initial Synthesis | Synthesized as a β-carboline precursor [1] [5] |
1959 | Patent Filing by Upjohn | Covered methods of synthesis and salts (e.g., acetate) [5] |
1961 | Market Introduction as Monase | 15 mg tablets for depression; >5,000 patients treated [1] [5] |
1962 | Withdrawal from Market | Due to agranulocytosis cases [1] [6] |
Following its pharmaceutical withdrawal, αET remained obscure until the mid-1980s, when it surfaced in underground markets as a "designer drug" [1] [6]. Distributed under street names like "Love Pearls," "ET," and "Trip," it was marketed as an MDMA alternative due to its empathogenic effects (e.g., euphoria, sociability) [1] [6]. Recreational doses ranged from 100–160 mg orally, lasting 6–8 hours [1]. The U.S. Drug Enforcement Administration (DEA) documented its presence in clandestine labs by 1986, linking it to fatal overdoses, including one unconfirmed 700 mg ingestion [1] [5]. In 1993, the DEA issued an emergency Schedule I classification under the Controlled Substances Act, citing structural similarity to hallucinogenic tryptamines (e.g., DMT) and abuse potential [1] [6]. This was made permanent in 1994, criminalizing production, distribution, and possession [6].
Table 2: Illicit Use and Regulatory Response in the 1980s–1990s
Aspect | Details |
---|---|
Street Names | Love Pearls, ET, Trip [1] [6] |
Recreational Effects | Empathogenic/stimulant properties (e.g., openness, energy); no hallucinations at typical doses [1] |
DEA Action Timeline | Emergency Scheduling (1993); Permanent Schedule I (1994) [1] [6] |
Geographic Spread | First reported in Germany (1986); later in U.S. clandestine labs [6] |
Etryptamine’s international control stems from the 1971 UN Convention on Psychotropic Substances, which regulates non-therapeutic psychoactive compounds [4]. Although αET was not explicitly listed in the original treaty, its structural and pharmacological similarity to Schedule I hallucinogens (e.g., LSD, DMT) positioned it for inclusion under Analog Provisions in signatory nations [4] [7]. Key developments include:
The 1988 UN Convention Against Illicit Traffic further compelled parties to criminalize unauthorized production, reinforcing global controls [4].
Table 3: Modern Regulatory Status Under International Frameworks
Jurisdiction | Regulatory Instrument | Classification | Research Access |
---|---|---|---|
United Nations | Convention on Psychotropic Substances (1971) | De facto Schedule I | Restricted to licensed institutions [4] |
United States | Controlled Substances Act | Schedule I | DEA license required [1] [6] |
Canada | Controlled Substances Regulations (2024) | Schedule I narcotic | Authorization via Health Canada [7] |
Comprehensive List of Etryptamine Compound Names
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7